molecular formula C7H13NO2 B2424954 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one CAS No. 52856-03-8

4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one

Cat. No.: B2424954
CAS No.: 52856-03-8
M. Wt: 143.186
InChI Key: QULBHIBEAZTUQA-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one is a specialty chemical belonging to the oxazolidinone class of heterocyclic compounds. This compound is characterized by its unique tetramethyl-substituted ring structure, which enhances its steric profile and potential for application in various research fields. Oxazolidinones are a privileged scaffold in medicinal chemistry and drug discovery, most notably as the core structure in synthetic antibiotics . The specific steric and electronic properties conferred by the tetramethyl groups make this compound a valuable intermediate for the synthesis of more complex molecules and for probing structure-activity relationships. Researchers can utilize this compound as a versatile building block in organic synthesis. Its structure suggests potential as a precursor for developing novel compounds with vasodilatory activity, as seen in related tetramethyl-substituted heterocyclic systems . It may also serve as a chiral auxiliary or a protecting group for other functionalities in multi-step synthetic routes. This product is intended for research and development purposes exclusively. Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5,5-tetramethyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(2)7(3,4)10-5(9)8-6/h1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULBHIBEAZTUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)N1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 4,4,5,5 Tetramethyl 1,3 Oxazolidin 2 One Derivatives

Fundamental Reactivity Patterns of the 1,3-Oxazolidin-2-one Ring System

The 1,3-oxazolidin-2-one ring is a five-membered cyclic carbamate (B1207046) featuring a unique arrangement of heteroatoms that dictates its chemical behavior. The presence of both nitrogen and oxygen atoms adjacent to a carbonyl group creates distinct sites for electrophilic and nucleophilic interactions, while the ring strain can be exploited in ring-opening reactions.

The atoms within the 1,3-oxazolidin-2-one ring exhibit both nucleophilic and electrophilic characteristics. The nitrogen atom, after deprotonation, can act as a nucleophile. Conversely, the carbonyl carbon is a primary electrophilic site, susceptible to attack by various nucleophiles. nih.gov Carbamates, including cyclic ones like oxazolidinones, are generally considered stable and less reactive towards nucleophilic attack compared to other carbonyl compounds, which makes them excellent protecting groups for amines. nih.gov However, under specific conditions, they can serve as effective electrophiles in reactions with strong carbon nucleophiles. nih.gov

For instance, intramolecular cyclization reactions of oxazolidinones with carbanions generated from sulfones, sulfoxides, and phosphonates have been shown to produce functionalized γ- and δ-lactams in high yields. nih.gov This demonstrates the electrophilic nature of the oxazolidinone carbonyl carbon. Furthermore, N-arylsulfonyl derivatives of oxazolidinones can undergo intramolecular cyclization of metalated intermediates onto the oxazolidinone carbonyl. nih.gov

The oxygen atom of the carbonyl group can act as a Lewis basic site, coordinating to Lewis acids, which can activate the carbonyl group for nucleophilic attack. The ring oxygen can also exhibit nucleophilic character in certain reactions.

Ring-opening reactions of oxazolidinones provide a valuable route to synthetically important molecules like amino alcohols. researchgate.net The stability of the oxazolidinone ring can be overcome by employing potent nucleophiles or by activating the ring. For example, the chiral auxiliary can be selectively removed using reagents like LiOOH, which favors exocyclic cleavage, while LiOH can lead to endocyclic cleavage and ring-opening. researchgate.net

Acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is an effective method for synthesizing 2-amino ethers. nih.gov This reaction's stereochemistry is conserved, making it a useful strategy for constructing complex molecules. nih.gov The substitution pattern on the aziridine (B145994) and the nature of the alcohol significantly influence the reaction's outcome, with primary and secondary alcohols generally providing high diastereoselectivity. nih.gov Lewis acids are often required to activate aziridines bearing electron-withdrawing groups on the nitrogen to facilitate ring-opening by oxygen nucleophiles. nih.gov

Ring-transformation reactions of oxazolidinones have also been explored. For instance, transformations of α-hydroxyphosphonates derived from serine, when treated with deoxyfluorinating reagents like DAST, can lead to the formation of oxazolidine-2-ones or their fluorinated analogs. rsc.org Another example is the quantitative ring contraction of 5-hydroxy-1,3-oxazin-2-ones into 5-hydroxymethyl-1,3-oxazolidin-2-ones, a reaction influenced by the basicity of the medium. researchgate.net

Oxazolidinone derivatives are extensively used as chiral auxiliaries in asymmetric carbon-carbon bond-forming reactions. nih.govresearchgate.net The rigid, chiral environment provided by the oxazolidinone scaffold allows for excellent stereocontrol in reactions such as alkylations, aldol (B89426) additions, and Michael additions of N-acyl oxazolidinones. nih.govnih.gov

Metal enolates derived from N-acyl-1,3-oxazolidin-2-ones are versatile nucleophilic intermediates in a variety of C-C bond-forming reactions. nih.gov For example, the direct reaction of N-acyl-1,3-oxazolidin-2-ones with TEMPO, catalyzed by copper(II) acetate, affords aminoxylated derivatives, which are valuable synthetic intermediates. nih.gov

Furthermore, palladium-catalyzed intramolecular aminohydroxylation of alkenes bearing an oxazolidinone moiety can lead to the formation of various heterocycles. organic-chemistry.org Preliminary mechanistic studies of this reaction suggest a SN2 type attack of water at a high-valent palladium center. organic-chemistry.org The use of oxazolidinones as electrophiles in intramolecular cyclizations with carbanions also represents a method for C-C bond formation, leading to chiral lactams. nih.gov

Mechanistic Elucidation Studies

Understanding the reaction mechanisms of transformations involving 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one derivatives is crucial for optimizing reaction conditions and expanding their synthetic utility. A combination of experimental investigations and computational chemistry has provided significant insights into these mechanisms.

Experimental studies, particularly those focused on reaction condition optimization, offer valuable mechanistic clues. For instance, in the synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization, the choice of base and solvent was found to be critical, with a triethylamine (B128534) in toluene (B28343) system proving most effective under mild conditions. researchgate.net

In a Cu(I)-catalyzed four-component coupling reaction to synthesize oxazolidin-2-ones, a detailed mechanistic study was conducted by monitoring the process in solution using techniques like operando FTIR and multi-nuclear NMR. researchgate.net This allowed for the identification of organic intermediates and suggested the multi-metallic nature of the catalytic intermediates. researchgate.net

The screening of various acids and bases in the ring-opening of oxazolidinone-fused aziridines revealed that the reaction is acid-catalyzed, with trifluoromethanesulfonic acid being effective. nih.gov Basic or neutral conditions did not yield the desired product. nih.gov Such systematic screening of reaction parameters helps in understanding the role of different reagents and additives in the reaction pathway. researchgate.net

Table 1: Optimization of Reaction Conditions for the Ring-Opening of Oxazolidinone-Fused Aziridine 1a with Isopropyl Alcohol

EntryCatalyst/AdditiveSolventTemperature (°C)Yield of 8a (%)
1K₂CO₃Isopropyl Alcohol800
2DMAPIsopropyl Alcohol800
3NoneIsopropyl Alcohol800
4TfOHIsopropyl Alcohol0 to rt75

Data sourced from a study on the stereocontrolled ring-opening of oxazolidinone-fused aziridines. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the reaction mechanisms of oxazolidinone derivatives. researchgate.netresearchgate.net DFT calculations can provide detailed information about transition state geometries, activation energies, and reaction pathways, complementing experimental findings. acs.orgnih.govnih.gov

For example, in the synthesis of oxazolidinones from α,β-unsaturated lactams, DFT calculations indicated that a specific substituent was necessary for a diastereospecific rearrangement to occur. researchgate.net In another study on the synthesis of oxazolidinones through a cascade reaction, DFT was used to investigate the mechanism, showing that the rate- and stereoselectivity-determining step is the addition of a sulfur ylide to a nitro-olefin. acs.org The calculations also highlighted the crucial role of a DMAP catalyst in the reaction. acs.org

Computational studies have also been employed to understand the ring-opening of aziridines to form oxazolidinones. DFT calculations on the coupling of CO₂ with aziridine showed that the reaction initiates by the coordination of a CO₂ molecule to the nitrogen atom of the aziridine. researchgate.net Furthermore, theoretical studies have been used to elucidate the mechanism of the one-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate, providing evidence for an asynchronous concerted pathway. beilstein-journals.org

Table 2: Calculated Relative Free Energies (ΔG) for Key Steps in the Synthesis of an Oxazolidinone Derivative

StepIntermediate/Transition StateRelative Free Energy (kcal/mol) - transRelative Free Energy (kcal/mol) - cis
1Reactant Complex0.00.0
2Transition State 112.516.1
3Intermediate (Cyclopropane)-5.8-1.2
4Transition State 212.312.8
5Intermediate (Isoxazoline N-oxide)-20.1-19.5

Data adapted from a theoretical study on the mechanism of stereoselective synthesis of oxazolidinones. acs.org The values represent relative free energies calculated at the M06-2X/6-31G(d,p) level. acs.org

Computational Chemistry in Reaction Mechanism Analysis.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions. nih.govzsmu.edu.ua By calculating the electron density of a system, DFT can accurately determine the geometries and energies of reactants, products, and, most critically, transition states. zsmu.edu.ua This allows for a detailed mapping of the potential energy surface of a reaction, providing insights into reaction barriers and the feasibility of proposed mechanistic pathways.

In the context of 1,3-oxazolidin-2-one derivatives, DFT is employed to analyze reactions such as ring-opening, ring contraction, or functional group transformations. researchgate.net For instance, in a nucleophilic substitution reaction at the C5 position, DFT calculations can identify the transition state structure, distinguishing between a concerted (SN2-like) or a stepwise mechanism. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. zsmu.edu.ua

Researchers utilize DFT to model the influence of different substituents on the oxazolidinone ring. By comparing the activation energies for various derivatives, a quantitative structure-activity relationship can be established. For example, electron-withdrawing groups on the nitrogen atom might stabilize the transition state of a particular reaction, thereby lowering the activation barrier and increasing the reaction rate. These findings are crucial for optimizing synthetic procedures and designing novel derivatives with desired reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies for a Ring-Opening Reaction of N-Substituted this compound Derivatives This table illustrates the type of data generated from DFT studies. The values are representative examples.

N-Substituent (R)Functional/Basis SetSolvent ModelActivation Energy (ΔG‡, kcal/mol)
-HB3LYP/6-31G(d)PCM (Toluene)24.5
-CH₃B3LYP/6-31G(d)PCM (Toluene)25.1
-COCH₃ (Acetyl)B3LYP/6-31G(d)PCM (Toluene)22.8
-NO₂B3LYP/6-31G(d)PCM (Toluene)20.7

The analysis reveals that the transition state for the ring-opening is stabilized by electron-withdrawing groups like acetyl and nitro, leading to a lower activation energy compared to the unsubstituted or methyl-substituted derivatives.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy and spatial distribution of these orbitals are key to predicting how and where molecules will react. libretexts.org The HOMO is associated with nucleophilic character, while the LUMO is associated with electrophilic character. libretexts.org A smaller energy gap between the HOMO of a nucleophile and the LUMO of an electrophile indicates a more favorable interaction and a faster reaction. pku.edu.cn

For derivatives of this compound, FMO theory can predict their susceptibility to electrophilic or nucleophilic attack. The energy of the HOMO indicates its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. Substituents on the oxazolidinone ring can significantly alter the energies and shapes of these frontier orbitals. nih.gov

For example, in a [3+2] cycloaddition reaction where an oxazolidinone-derived azomethine ylide acts as the 1,3-dipole, the reaction's feasibility is governed by the HOMO(dipole)-LUMO(dipolarophile) energy gap. wikipedia.org DFT calculations are often used to compute the energies of these orbitals. nih.gov By analyzing the orbital coefficients, one can also predict the regioselectivity of the reaction, as the interaction will be strongest at the atoms where the HOMO and LUMO have the largest lobes. wikipedia.org

Table 2: Hypothetical FMO Analysis for Reactivity Prediction of N-Acyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one Derivatives This table provides representative data from FMO analysis to predict reactivity towards a generic nucleophile.

N-Acyl GroupHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity (Electrophilicity)
Acetyl (-COCH₃)-7.8-0.57.3Moderate
Trifluoroacetyl (-COCF₃)-8.5-1.27.3High
Benzoyl (-COC₆H₅)-7.5-0.86.7High

The data suggests that the trifluoroacetyl derivative, with the lowest LUMO energy, is the most electrophilic and thus most reactive towards nucleophiles at the carbonyl carbon. The benzoyl derivative also shows high reactivity, influenced by its relatively low HOMO-LUMO gap.

Reactive Molecular Dynamics Simulations for Decomposition Mechanisms

While DFT and FMO theory are excellent for studying specific reaction pathways, Reactive Molecular Dynamics (MD) simulations are used to explore complex reaction networks, such as thermal decomposition. scispace.com These simulations use reactive force fields, like ReaxFF, which allow chemical bonds to form and break during the simulation. nih.gov By simulating a system of many molecules at high temperatures and pressures, researchers can observe the initial decomposition steps and subsequent reactions that lead to the final products. researchgate.net

For energetic materials or compounds under extreme conditions, reactive MD can reveal complex, multi-step decomposition mechanisms that would be difficult to predict with static quantum mechanics. dntb.gov.uaresearchgate.net In the case of this compound derivatives, particularly those with energetic substituents (e.g., nitro groups), reactive MD can simulate the thermal decomposition process.

The simulation would typically start with a crystal or amorphous cell of the molecule, which is then heated to high temperatures. The simulation trajectory tracks the positions of all atoms over time, revealing the sequence of bond-breaking events. Initial steps might include the cleavage of the weakest bond, followed by a cascade of radical reactions. Analysis of the molecular fragments formed during the simulation helps to identify key intermediates and final decomposition products like H₂O, CO₂, and N₂. researchgate.net

Table 3: Hypothetical Main Initial Decomposition Events for a Nitro-Substituted this compound Derivative from Reactive MD This table exemplifies the type of qualitative and quantitative findings from a reactive MD simulation at a simulated high temperature (e.g., 3000 K).

Time (picoseconds)Observed EventKey Species Formed
0-5 psInitial C-NO₂ bond cleavage•NO₂ radical
5-15 psRing fragmentation (C-O and C-N bond scission)Carbonyl fragments, imine intermediates
15-50 psIntermolecular radical reactionsH₂O, CO, N₂
50-100 psFormation of larger clusters and stable small moleculesCarbon clusters, CO₂, N₂

These simulations provide an atomistic view of decomposition, highlighting the most probable initial steps, such as the homolytic cleavage of a nitro group, followed by the rapid disintegration of the heterocyclic ring structure.

Derivatization and Functionalization of 4,4,5,5 Tetramethyl 1,3 Oxazolidin 2 One and Analogues

Strategies for C-H Functionalization of the Oxazolidinone Core

Direct C-H functionalization represents a powerful and efficient strategy for modifying the oxazolidinone scaffold, avoiding the need for pre-functionalized starting materials. One notable approach involves the use of transition metal catalysis. Ruthenium(II)-catalyzed ortho-C-H alkenylation has been successfully applied to N-aryloxazolidinone scaffolds. acs.org In this methodology, the oxazolidinone ring acts as a weakly coordinating directing group, guiding the catalyst to activate a C-H bond on the N-aryl substituent for subsequent reaction with an alkene. acs.orgrsc.org

This reaction is characterized by its high monoselectivity, affording highly decorated oxazolidinone structures. acs.org Mechanistic studies, including kinetic isotope effect (KIE) experiments, indicate that the C-H cleavage is a kinetically relevant step in the catalytic cycle. acs.org This strategy is particularly valuable as it allows for the late-stage modification of complex molecules, providing access to derivatives that would be challenging to synthesize through other means. nih.gov

Table 1: Ruthenium-Catalyzed C-H Alkenylation of N-Aryloxazolidinone

Catalyst SystemDirecting GroupReaction TypeKey FeaturesReference
[RuCl₂(p-cymene)]₂ / AgSbF₆Oxazolidinone Heterocycleortho-C-H AlkenylationComplete monoselectivity; Kinetically relevant C-H cleavage. acs.org

Regioselective Functionalization of Oxazolidinone Rings

Achieving regioselectivity is paramount when functionalizing the oxazolidinone ring, which has multiple reactive sites. A common and effective strategy involves the ring-opening of substituted aziridine (B145994) precursors. This approach allows for the controlled installation of functional groups at specific positions on the resulting oxazolidinone ring.

For instance, enantiomerically pure aziridine-2-methanols can undergo intramolecular cyclization with phosgene (B1210022). This reaction proceeds via a regioselective ring opening of the aziridine by a chloride ion, leading to the formation of 4-functionalized oxazolidin-2-ones. bioorg.orgnih.gov Similarly, 2-(Boc-aminomethyl)aziridines can be converted into 5-(aminomethyl)-1,3-oxazolidin-2-ones through a stereospecific and fully regioselective intramolecular nucleophilic ring opening promoted by the Lewis acid boron trifluoride etherate (BF₃·Et₂O). researchgate.netresearchgate.net The choice of substituents on the aziridine ring dictates the position of the resulting functional group on the oxazolidinone, providing a reliable method for synthesizing specifically substituted analogues. nih.gov

Introduction of Diverse Functional Groups on Oxazolidinone Scaffolds

Expanding the chemical diversity of oxazolidinone scaffolds involves the introduction of a wide array of functional groups. Methods have been developed to incorporate halogens, as well as nitrogen- and oxygen-containing moieties, which can serve as handles for further chemical transformations or as key components for biological activity.

Halogenation provides a versatile entry point for further functionalization, particularly through cross-coupling reactions. A key method for introducing a halogen is the iodocyclocarbamation reaction of N-allylated carbamates. researchgate.net This process utilizes a hypervalent iodine reagent to effect a cyclization that incorporates an iodine atom, yielding 3-Aryl-5-(iodomethyl)oxazolidin-2-ones. researchgate.netresearchgate.net These iodinated intermediates are stable and can be readily used in subsequent reactions.

The halogenated oxazolidinones are ideal substrates for cross-coupling reactions. While C-C coupling from the 5-iodomethyl group is a standard subsequent transformation, copper-catalyzed N-arylation represents a well-established method to functionalize the nitrogen atom of the oxazolidinone ring. figshare.comorganic-chemistry.orgnih.gov This one-pot reaction can involve the intramolecular cyclization of an amino alcohol carbamate (B1207046) followed by a copper-catalyzed cross-coupling with an aryl iodide, tolerating a wide range of functional groups on the coupling partner. organic-chemistry.orgresearchgate.net

Table 2: Halogenation and Cross-Coupling Strategies

Reaction TypeReagents/CatalystProductReference
IodocyclocarbamationHypervalent Iodine Reagent5-(Iodomethyl)oxazolidin-2-one researchgate.net
N-Arylation Cross-CouplingCopper Catalyst / Aryl IodideN-Aryl Oxazolidin-2-one organic-chemistry.org

The incorporation of nitrogen and oxygen functional groups is essential for creating oxazolidinone analogues with diverse chemical and physical properties. Oxygen functionalities can be introduced through various synthetic routes. For example, the synthesis of (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a key step in the preparation of more complex derivatives, where the hydroxyl group can be further modified. nih.gov Another sophisticated method involves the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols, providing a stereocontrolled route to 2-amino ethers, which are valuable structural motifs. nih.govacs.org

Nitrogen functionalities are often incorporated from the start of the synthesis. As mentioned previously, the regioselective ring-opening of N-Boc-protected 2-(aminomethyl)aziridines directly yields 5-(aminomethyl)-1,3-oxazolidin-2-ones, installing a primary amine group on the C5 side chain. nih.gov This amine can then be acylated or otherwise modified, as demonstrated in the synthesis of various antibiotic compounds.

Pre-column Derivatization for Analytical Applications

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), pre-column derivatization is a technique used to modify an analyte before its injection into the chromatographic system. academicjournals.org This process is typically employed to enhance detectability (e.g., by adding a chromophore or fluorophore), improve chromatographic separation, or increase volatility for gas chromatography. thermofisher.commdpi.comnih.gov

For oxazolidinone analogues, especially chiral ones, HPLC is a critical tool for analysis and quality control. The enantioseparation of oxazolidinone derivatives is often achieved using polysaccharide-type chiral stationary phases (CSPs) without prior derivatization. semmelweis.huresearchgate.netnih.gov However, the principles of pre-column derivatization could be applied to oxazolidinones if needed. For instance, if an oxazolidinone analogue lacks a UV-absorbing or fluorescent group, it could be reacted with a labeling reagent to improve detection limits. nih.gov While oxazolidinones are widely used as chiral auxiliaries in synthesis to control stereochemistry, their use as chiral derivatizing agents for the analysis of other molecules is less common. rsc.org The literature primarily focuses on the direct chiral separation of oxazolidinone enantiomers rather than their pre-column derivatization for routine analysis. semmelweis.huresearchgate.netnih.gov

Applications of 4,4,5,5 Tetramethyl 1,3 Oxazolidin 2 One in Advanced Organic Synthesis

Role as Synthetic Intermediates in Complex Molecule Synthesis

The oxazolidinone ring system is a prevalent motif in numerous biologically active compounds and serves as a versatile precursor in the synthesis of complex molecular architectures.

Construction of Heterocyclic Systems from Oxazolidinone Precursors

The 1,3-oxazolidin-2-one core is a foundational element for the construction of a variety of other heterocyclic systems. bioorg.orgresearchgate.net The inherent reactivity of the oxazolidinone ring allows for strategic ring-opening and subsequent cyclization reactions to afford novel heterocyclic frameworks. For instance, functionalized oxazolidin-2-ones can be synthesized from chiral aziridines, which then serve as multipurpose chiral synthons for more complex molecules. bioorg.org This transformation underscores the role of the oxazolidinone as a stable intermediate that can be chemo- and stereoselectively manipulated. While direct examples utilizing 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one as a precursor for other heterocyclic systems are not extensively documented, the general reactivity of the oxazolidinone scaffold suggests its potential in this area. The synthesis of various oxazolidinone derivatives is a well-established field, providing a plethora of starting materials for further synthetic explorations. organic-chemistry.org

Synthesis of Amino Acids and Pyroglutamic Acids

Oxazolidinone derivatives have been instrumental in the asymmetric synthesis of amino acids. Although direct synthesis from this compound is not widely reported, the general methodology involving chiral oxazolidinones is a cornerstone of amino acid synthesis. Furthermore, oxazolidin-5-ones, which can be derived from amino acids, are recognized as important chemical markers in certain biochemical reactions. rsc.org

Pyroglutamic acid, a cyclic lactam of glutamic acid, and its derivatives are significant in various natural products and pharmaceuticals. researchgate.net The synthesis of substituted pyroglutamic acids can be achieved through various synthetic routes, often involving cyclization reactions. While a direct synthetic route from this compound to pyroglutamic acid is not a standard transformation, the principles of using chiral precursors to control stereochemistry are central to the synthesis of optically active pyroglutamic acid derivatives.

Chiral Auxiliary Applications of Oxazolidinone Derivatives

Perhaps the most significant application of oxazolidinone derivatives in organic synthesis is their role as chiral auxiliaries. These compounds can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The steric bulk of the auxiliary effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side.

Asymmetric Alkylation Reactions

Derivatives of 5,5-disubstituted oxazolidin-2-ones, such as the "SuperQuat" auxiliaries, have demonstrated considerable efficacy in asymmetric alkylation reactions. researchgate.netnih.gov These auxiliaries, which are structurally analogous to derivatives of this compound, provide high levels of diastereoselectivity in the alkylation of enolates.

For example, the diastereoselective enolate alkylation of a range of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones affords α-substituted products with diastereomeric excesses (de) ranging from 85-94%. researchgate.net Subsequent removal of the auxiliary yields non-racemic α-substituted aldehydes with high enantiomeric excesses (ee) of 87-94%. researchgate.net The high levels of stereocontrol are attributed to the rigid chelated transition state formed upon deprotonation, where the bulky substituents on the oxazolidinone ring effectively dictate the trajectory of the incoming electrophile.

Electrophile (R-X)ProductDiastereomeric Excess (de)
MeIα-Methylated product92%
BnBrα-Benzylated product94%
Allyl Bromideα-Allylated product85%

Diastereoselective Michael Additions

The utility of these 5,5-disubstituted oxazolidinone auxiliaries extends to diastereoselective Michael additions. In these reactions, the chiral auxiliary directs the conjugate addition of nucleophiles to α,β-unsaturated N-acyl oxazolidinones. This methodology is particularly valuable for the asymmetric synthesis of β-substituted aldehydes and carboxylic acids.

The conjugate addition of various organocuprates to (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones proceeds with high diastereoselectivity, generally exceeding 95% de. researchgate.netnih.gov The subsequent reductive cleavage of the auxiliary provides β-substituted aldehydes in high yields and with excellent enantiomeric excesses, typically greater than 95% ee. researchgate.net

Organocuprate (R₂CuLi)ProductDiastereomeric Excess (de)
Me₂CuLiβ-Methylated product>95%
Bu₂CuLiβ-Butylated product>95%
Ph₂CuLiβ-Phenylated product>95%

Control of Stereochemical Outcomes in Organic Transformations

The overarching principle behind the use of this compound derivatives as chiral auxiliaries is the predictable and reliable control of stereochemical outcomes. The gem-dimethyl groups at the 5-position, along with a substituent at the 4-position, create a well-defined chiral environment that effectively biases the approach of reagents to the N-acylated substrate.

This stereodirecting effect is not limited to alkylation and Michael additions but can also be applied to a range of other important organic transformations, including aldol (B89426) reactions, Diels-Alder reactions, and radical reactions. The ability to induce high levels of asymmetry in these reactions makes oxazolidinone auxiliaries, including those derived from this compound, powerful tools in the synthesis of enantiomerically pure complex molecules. The stereochemical outcome is often predictable based on the formation of a rigid, chelated intermediate where one face is sterically shielded by the auxiliary.

General Building Blocks for Pharmaceuticals and Agrochemicals

The 1,3-oxazolidin-2-one ring system, of which this compound is a member, serves as a crucial structural motif, or pharmacophore, in the development of a wide array of therapeutic and agricultural agents. nih.govresearchgate.net Oxazolidinones are recognized as a significant class of synthetic compounds, valued for their utility as versatile intermediates and chiral auxiliaries in the synthesis of complex, biologically active molecules. nih.govwikipedia.org

In pharmaceutical chemistry, the oxazolidinone core is a key component of a class of antibiotics effective against multi-drug resistant Gram-positive bacteria. nih.govmdpi.com These synthetic antibacterial agents function through a unique mechanism, inhibiting the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govmdpi.com This mode of action prevents the formation of the initiation complex, a critical step in protein translation, and reduces cross-resistance with other antibiotic classes. nih.gov The first clinically approved drug in this class was Linezolid (B1675486), which is used to treat serious infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov The success of Linezolid has spurred the development of next-generation oxazolidinone antibiotics, including Tedizolid and Sutezolid, with research focused on broadening the antibacterial spectrum and improving activity against resistant strains. mdpi.comnih.govmdpi.com

The utility of the oxazolidinone scaffold extends into agrochemicals, particularly in the development of fungicides. nih.gov An example is Famoxadone, an oxazolidinone fungicide that provides effective control of plant pathogens across various crops like grapes, tomatoes, and cereals. nih.gov Famoxadone and related analogs act as potent inhibitors of the mitochondrial ubiquinol:cytochrome c oxidoreductase, demonstrating the adaptability of the oxazolidinone core for creating diverse bioactive molecules. nih.gov Furthermore, research into novel oxazolidin-2-one-linked 1,2,3-triazole derivatives has demonstrated significant antifungal activity against various fungal species, with some compounds showing higher potency than the standard drug itraconazole (B105839) against specific strains like Candida glabrata. nih.gov This highlights the ongoing exploration of oxazolidinone-based structures as foundational elements for new agricultural pest control agents. researchgate.netrdd.edu.iq

Table 1: Examples of Bioactive Compounds Featuring the Oxazolidinone Core
Compound NameClassApplication AreaKey Structural Feature
LinezolidAntibioticPharmaceuticalN-aryl substituted oxazolidinone with an acetamide (B32628) side chain
TedizolidAntibioticPharmaceuticalSecond-generation oxazolidinone with a modified C-ring
SutezolidAntibioticPharmaceuticalOxazolidinone with a thiomorpholine (B91149) moiety, targeting tuberculosis
RadezolidAntibioticPharmaceuticalSecond-generation oxazolidinone/triazole compound
FamoxadoneFungicideAgrochemicalOxazolidinone-based mitochondrial respiratory chain inhibitor
Oxazolidinone-triazolesAntifungalAgrochemical (experimental)Hybrid structure combining oxazolidinone and 1,2,3-triazole rings

Material Science Applications of Oxazolidinone-Containing Structures

The rigid, five-membered heterocyclic structure of the oxazolidinone ring makes it a valuable component in the field of material science, particularly for creating polymers and supramolecular assemblies with specific, high-performance properties. The incorporation of this moiety can impart high thermal stability and unique intermolecular interaction capabilities to the resulting materials. researchgate.net

Poly-2-oxazolidones, which are polymers containing the oxazolidinone ring within their backbone, have been synthesized and characterized for their material properties. These polymers are often amorphous and soluble in solvents like N,N-dimethylformamide and dimethyl sulfoxide. researchgate.net Thermogravimetric analyses have shown that many poly-2-oxazolidones exhibit high thermal stability, remaining stable in air up to 300°C. researchgate.net This thermal robustness makes them attractive for applications requiring high-temperature performance. researchgate.net The formation of oxazolidinone linkages within other polymer matrices, such as cyanate (B1221674) ester composites, has also been shown to significantly enhance char yield under oxidative conditions, a crucial property for designing materials for high-temperature aerospace applications. acs.org

In the realm of supramolecular chemistry, the oxazolidinone framework plays a critical role in directing the self-assembly of molecules into well-defined structures. nih.govrsc.org When the 4-methyl-5-carboxy-oxazolidin-2-one moiety is introduced into a peptide chain, it promotes the formation of fiber-like materials. nih.gov These "pseudopeptides" can self-organize into structures like β-sheets or supramolecular helices, driven by factors such as π-stacking and hydrogen bonding. nih.gov The presence of the oxazolidinone unit is essential for this material formation; replacing it can result in only amorphous solids or liquids. nih.gov Some of these oxazolidinone-containing molecules act as low-molecular-weight gelators, capable of forming both organogels and hydrogels, which have potential applications in areas like drug release and tissue engineering. nih.gov The chirality of the oxazolidinone derivatives also influences the crystal packing, with racemic and enantiopure forms typically assembling into different supramolecular motifs (e.g., closed rings vs. linear chains), offering a tool for crystal engineering. rsc.orgresearchgate.net

Table 2: Material Science Applications of Oxazolidinone-Containing Structures
Material TypeKey Property/FeaturePotential Application
Poly-2-oxazolidonesHigh thermal stability (up to 300°C in air) researchgate.netHigh-performance polymers, thermally stable films researchgate.net
Oxazolidinone-containing PseudopeptidesSelf-assembly into fibers, β-sheets, and helices nih.govSupramolecular materials, biomimetic structures nih.gov
Low-Molecular-Weight GelatorsFormation of organogels and hydrogels nih.govDrug release systems, tissue engineering scaffolds nih.gov
Oxazolidinone-linked Polymer CompositesEnhanced char yield under oxidative conditions acs.orgHigh-temperature aerospace materials acs.org
Chiral Oxazolidinone CrystalsChirality-dependent supramolecular synthon formation rsc.orgCrystal engineering, design of functional crystalline materials rsc.org

Advanced Theoretical and Computational Studies on 4,4,5,5 Tetramethyl 1,3 Oxazolidin 2 One

Electronic Structure Calculations for Ground State Properties

Theoretical investigations into the ground state properties of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one provide fundamental insights into its stability, reactivity, and electronic nature. Density Functional Theory (DFT) is a primary computational tool for these calculations, offering a balance between accuracy and computational cost. nih.gov

The electronic structure is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.netwikipedia.org For the oxazolidinone ring system, the HOMO is typically localized on the electron-rich regions, including the nitrogen and oxygen atoms, while the LUMO is often distributed over the carbonyl group.

Molecular Electrostatic Potential (MEP) maps are also generated through electronic structure calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich region (negative potential), making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the region around the nitrogen atom may exhibit a more positive potential.

Table 1: Calculated Ground State Properties of an Oxazolidinone Core Structure (Note: This data is illustrative and based on general DFT calculations for a representative oxazolidinone ring system, not specifically for this compound.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D

Spectroscopic Property Prediction (e.g., NMR, Mass Spectrometry)

Computational methods are invaluable for predicting the spectroscopic properties of molecules like this compound, aiding in their identification and structural elucidation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes.)

NucleusPredicted Chemical Shift (ppm)
¹H (Methyl Protons)1.45
¹³C (C=O)158.0
¹³C (C(CH₃)₂)85.0
¹³C (CH₃)25.0

Mass Spectrometry: The fragmentation pattern of this compound in mass spectrometry can be predicted by analyzing the stability of potential fragment ions. Upon ionization, the molecular ion would be formed. Subsequent fragmentation is likely to involve the cleavage of the oxazolidinone ring. Common fragmentation pathways for cyclic compounds include the loss of small neutral molecules like carbon monoxide (CO) or carbon dioxide (CO₂). The tetramethyl substitution may also lead to the loss of methyl radicals.

Predicted collision cross-section values can also be calculated, providing information about the ion's shape and size in the gas phase. uni.lu

Table 3: Predicted Collision Cross Section (CCS) for Adducts of this compound (Source: Adapted from PubChem CID 547723) uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺144.10192124.8
[M+Na]⁺166.08386134.5
[M-H]⁻142.08736127.1

Intermolecular Interactions and Supramolecular Assembly Studies

The study of intermolecular interactions is crucial for understanding the solid-state structure and self-assembly behavior of this compound.

While this compound itself lacks a hydrogen bond donor, the carbonyl oxygen and the ring nitrogen can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as alcohols or amines, it can participate in the formation of hydrogen-bonded complexes. Computational studies can model these interactions, calculating their binding energies and geometries. The formation of dimers through intermolecular hydrogen bonds has been observed in other oxazolidinone derivatives in low-polarity solvents.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling for this compound involves understanding how its structural features influence its chemical reactivity. The oxazolidinone ring is a key pharmacophore in several antibiotics. Although this specific derivative is not an antibiotic, general SRR principles for this class of compounds can be considered.

The reactivity of the oxazolidinone ring is largely centered around the carbonyl group and the N-H bond (in the unsubstituted parent compound). The tetramethyl substitution at the C4 and C5 positions sterically hinders these positions, potentially influencing the accessibility of the carbonyl group to nucleophiles. Computational models can be used to simulate reaction pathways and calculate activation energies for various potential reactions, such as hydrolysis or reactions with electrophiles and nucleophiles. These models help in predicting the compound's stability and potential chemical transformations.

Conformational Analysis and Tautomerism Studies

Conformational Analysis: The five-membered oxazolidinone ring is not planar and can adopt different conformations. nih.gov For this compound, the ring puckering will be influenced by the bulky methyl groups. Computational methods, particularly DFT, can be used to perform a conformational search to identify the most stable conformers and the energy barriers between them. The most likely conformation is an "envelope" or "twist" form, which minimizes steric strain between the methyl groups.

Tautomerism Studies: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For 1,3-oxazolidin-2-one, keto-enol tautomerism is theoretically possible, involving the carbonyl group and an adjacent C-H bond. However, in this compound, there are no hydrogen atoms on the C4 and C5 positions of the ring, precluding the typical keto-enol tautomerism involving the ring. Another possibility is amide-imidol tautomerism involving the N-H and C=O groups. Theoretical calculations can be employed to determine the relative energies of the tautomers and the energy barrier for their interconversion. sigmaaldrich.com For the oxazolidinone ring system, the keto (amide) form is generally significantly more stable than the enol (imidol) form.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Oxazolidinones

The demand for structurally diverse and complex oxazolidinones has spurred the development of innovative and environmentally benign synthetic methodologies. A significant focus is on the utilization of green chemistry principles to minimize waste and energy consumption.

One promising approach involves the use of deep eutectic solvents (DESs) as dual-purpose catalysts and reaction media. rsc.org For instance, a choline (B1196258) chloride-based DES has been effectively employed in the atom-economic synthesis of oxazolidinones from epoxides and isocyanates, eliminating the need for additional catalysts or organic solvents. rsc.org This method boasts a low E-factor (0.11), high atom economy (100%), and excellent reaction mass efficiency (90.1%). rsc.org

Another sustainable strategy is the utilization of carbon dioxide (CO₂) as a renewable C1 source. Researchers have developed a CuBr/ionic liquid catalytic system for the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂ to produce 2-oxazolidinones. mdpi.com This system is notable for its high turnover number (2960) and ability to function under atmospheric pressure of CO₂. mdpi.com

Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing novel oxazolidinone analogues. nih.gov This technique allows for the synthesis of highly sought-after derivatives in a shorter time frame, using less harsh reagents compared to conventional methods. nih.gov

The table below summarizes some of the novel and sustainable synthetic routes for oxazolidinones.

Catalytic System/MethodReactantsKey AdvantagesReference
Deep Eutectic Solvent (Choline chloride-based)Epoxides, IsocyanatesCatalyst- and solvent-free, high atom economy, low E-factor rsc.org
CuBr/Ionic LiquidPropargylic alcohols, 2-aminoethanols, CO₂High turnover number, operates at 1 atm CO₂, recyclable catalyst mdpi.com
Microwave-Assisted Synthesis3-fluoro-4-morpholinoaniline, formaldehyde, α-hydroxyacetoneRapid, uses less harsh reagents, one-pot synthesis nih.gov
Polystyrene-supported TBDEpoxy amines, CO₂Halide-free, organocatalytic, suitable for continuous flow rsc.org

Exploration of Undiscovered Reactivity Modes and Rearrangements

Beyond traditional synthetic approaches, the exploration of novel reactivity patterns and molecular rearrangements of oxazolidinone precursors is a key area of investigation. These studies open up new avenues for creating unique and complex molecular architectures.

Gold-catalyzed rearrangements have shown significant potential in this domain. A mild and efficient gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates has been developed for the synthesis of various 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.orgnih.gov This method provides access to structures that are otherwise difficult to obtain. organic-chemistry.org

Phosphazene bases have been utilized to catalyze the intramolecular hydroamidation of amide alkenes, yielding a broad scope of cyclic amides, including oxazolidinones. organic-chemistry.org This reaction demonstrates good functional group tolerance. organic-chemistry.org

Furthermore, electrochemically mediated carboxylative cyclization of allylic amines with CO₂ offers a method to produce 2-oxazolidinones while preserving unsaturated double bonds, a feature not achievable with previous addition reactions. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis

The integration of oxazolidinone synthesis with continuous flow chemistry and automated platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for multistep, telescoped reactions. researchgate.net

A notable example is the seven-step continuous flow synthesis of the blockbuster antibacterial drug, Linezolid (B1675486), without the need for intermediate purification. researchgate.net This process highlights the power of flow chemistry to streamline complex synthetic sequences. researchgate.net An organocatalytic continuous flow approach using a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst has also been developed for the synthesis of 2-substituted oxazolidinones from epoxy amines and carbon dioxide. rsc.org The packed-bed reactor containing the immobilized catalyst demonstrated stable performance over a two-week period. rsc.org

Automated flow peptide chemistry has also been employed to investigate the reactivity of pseudoproline derivatives, which contain an oxazolidine (B1195125) ring. nih.govmdpi.com This automated approach facilitates the systematic study of reaction byproducts and mechanisms in peptide synthesis. nih.govmdpi.com

Advanced Computational Design of Next-Generation Oxazolidinone Systems

Computational chemistry and molecular modeling are playing an increasingly crucial role in the rational design of novel oxazolidinone derivatives with enhanced biological activity and optimized pharmacokinetic properties. These in silico methods accelerate the drug discovery process by predicting the potential efficacy of new compounds before they are synthesized.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully used to guide the design of new antibacterial agents based on the (S)-3-Aryl-5-substituted oxazolidinone scaffold. nih.gov These models provide insights into the steric and electrostatic requirements for high activity. nih.gov

More advanced computational techniques, including Density Functional Theory (DFT) studies, molecular docking, and molecular dynamics (MD) simulations, are being employed to explore the binding interactions of oxazolidinone derivatives with their biological targets, such as the bacterial ribosome. nih.govmdpi.com These studies help in understanding the structural basis of antibacterial activity and in designing next-generation antibiotics with improved potency against resistant strains. nih.govmdpi.com For instance, computational insights have been used to design novel linezolid-based oxazolidinones with enhanced antibacterial potential. mdpi.com

The following table outlines some of the computational methods used in the design of new oxazolidinone systems.

Computational MethodApplicationKey InsightsReference(s)
3D-QSAR (CoMFA)Design of new antibacterial agentsSteric and electrostatic contributions to activity nih.gov
DFT, Molecular Docking, ADMEScreening of oxazolidinone derivatives for antimicrobial activityBinding efficacies, drug-likeness, and ADME properties nih.gov
Molecular Dynamics (MD) SimulationsValidation of docking studies and assessment of binding stabilityExceptional biological activity and binding affinity nih.govmdpi.com

Supramolecular Applications and Self-Assembly of Oxazolidinone Architectures

The field of supramolecular chemistry offers exciting opportunities to utilize oxazolidinone-containing molecules as building blocks for the construction of well-defined, functional nano-architectures through self-assembly processes. These organized structures are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netnih.gov

Research in this area has demonstrated the synthesis of unusual cationic troponyl-oxazolidine derivatives that can undergo supramolecular self-assembly. researchgate.net The resulting architectures are influenced by the nature of the substituents on the oxazolidinone core. researchgate.net

While the exploration of supramolecular applications of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one itself is still in its early stages, the broader principles of supramolecular chemistry provide a framework for designing novel materials. The ability of molecules to self-assemble into ordered structures is fundamental to the development of advanced materials with applications in areas such as drug delivery, tissue engineering, and molecular electronics. nih.govrsc.org The assembly of solid-state architectures can be driven by various non-covalent interactions, including halogen bonds, to create infinite networks. nih.gov

Q & A

Q. What are the common synthetic routes for 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one?

The compound is typically synthesized via cyclization of amino alcohols with carbonyl reagents (e.g., phosgene derivatives or carbonyldiimidazole). Multi-step approaches may involve coupling with heterocyclic systems, as demonstrated in the preparation of coumarin- and pyrimidine-functionalized oxazolidinones . Optimization of reaction conditions (temperature, solvent, stoichiometry) is critical to minimize side products.

Q. How is the purity and structural integrity of this compound verified experimentally?

  • NMR spectroscopy (1H, 13C) confirms regiochemistry and substituent integration.
  • IR spectroscopy identifies characteristic carbonyl (C=O) and N-H stretches.
  • Mass spectrometry (EI or ESI) validates molecular weight.
  • X-ray crystallography resolves stereochemical ambiguities, as shown for fluorinated oxazolidinone derivatives .

Q. What solvent systems are optimal for recrystallizing this compound?

Polar aprotic solvents (e.g., ethyl acetate, dichloromethane) or mixtures with hexane are commonly used. Solubility trials under varying temperatures (0–60°C) ensure high recovery of crystalline product.

Advanced Research Questions

Q. How does this compound function as a chiral auxiliary in asymmetric synthesis?

The rigid oxazolidinone framework enforces stereochemical control during reactions like aldol additions or alkylations. For example, fluorous oxazolidinones enable facile purification via fluorous solid-phase extraction, as demonstrated in asymmetric aldol reactions . The tetramethyl substituents enhance steric hindrance, improving enantioselectivity.

Q. What mechanistic insights guide its reactivity in cross-coupling reactions?

While not a direct participant in Miyaura-Suzuki couplings, oxazolidinones may stabilize transition-metal catalysts or act as directing groups. Boron-containing analogs (e.g., pinacol boronic esters) are critical in Suzuki-Miyaura reactions, as described in palladium-catalyzed aryl-aryl bond formations . Computational studies (DFT) can model steric and electronic effects of the tetramethyl groups on reaction pathways.

Q. How can spectroscopic discrepancies in characterizing derivatives be resolved?

Conflicting NMR or IR data may arise from tautomerism or solvent effects. For example:

  • Variable-temperature NMR distinguishes dynamic equilibria (e.g., keto-enol tautomers).
  • Deuterated solvent screening (DMSO-d6 vs. CDCl3) resolves hydrogen-bonding artifacts.
  • 2D-COSY and HSQC correlations map proton-carbon connectivity, reducing assignment errors.

Q. What strategies are effective for modifying the oxazolidinone core to enhance bioactivity?

  • Substituent introduction : Electrophilic aromatic substitution or nucleophilic ring-opening (e.g., with Grignard reagents) adds functional groups.
  • Hybrid heterocycles : Coupling with thiazolidinones or azetidinones (as in ) diversifies pharmacological profiles .
  • Computational docking : Predicts binding affinities to biological targets (e.g., kinases, receptors) before synthesis.

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Use nitrile gloves , goggles , and lab coats to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Store at 2–8°C in airtight containers, as advised for structurally related dioxaborolanes .

Data Contradiction Analysis

Q. How should conflicting yields in synthetic protocols be addressed?

Reproducibility issues often stem from:

  • Catalyst purity : Trace metals (e.g., Pd in cross-coupling) require strict quality control.
  • Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) improve boronate ester stability .
  • Reaction monitoring : TLC or in-situ IR identifies intermediates, enabling timely adjustments.

Tables

Table 1. Key Spectroscopic Data for this compound Derivatives

DerivativeIR (C=O, cm⁻¹)1H NMR (δ, ppm)13C NMR (δ, ppm)
Parent compound17451.25 (s, 12H, CH3)22.5 (CH3), 95.1 (C-O)
Coumarin-functionalized17306.80–7.40 (m, aromatic)160.2 (C=O, coumarin)

Table 2. Reaction Optimization Parameters for Asymmetric Synthesis

ParameterOptimal RangeImpact on Yield/Selectivity
Temperature-78°C to 25°CLower temps favor enantioselectivity
Catalyst loading5–10 mol%Excess Pd reduces purity
SolventTHF or DCMPolar aprotic enhances reactivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.